molecular formula C19H18ClN3O2S B6558330 2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-(2-ethoxyphenyl)acetamide CAS No. 1040657-42-8

2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-(2-ethoxyphenyl)acetamide

Cat. No.: B6558330
CAS No.: 1040657-42-8
M. Wt: 387.9 g/mol
InChI Key: HNXXKRXOGOWCDZ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a thiazole ring, an acetamide group, and aromatic rings with chloro and ethoxy substituents . Thiazole is a heterocyclic compound that consists of a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms . Acetamide is a functional group consisting of an acetyl group single-bonded to a nitrogen atom .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through a series of reactions including nucleophilic substitution, condensation, and coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR, IR spectroscopy, and mass spectrometry are typically used to confirm the structure of synthesized compounds .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For instance, the thiazole ring might undergo electrophilic substitution reactions, while the acetamide group could participate in nucleophilic substitution reactions .

Mechanism of Action

Target of Action

The primary target of 2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-(2-ethoxyphenyl)acetamide is the histamine H1 receptor . This receptor is involved in mediating allergic responses and inflammation by binding to histamine, a compound released during immune responses .

Mode of Action

This compound acts as an antagonist to the histamine H1 receptor. By binding to this receptor, it blocks the action of endogenous histamine, preventing it from triggering the typical allergic and inflammatory responses. This results in the temporary relief of symptoms such as itching, swelling, and vasodilation .

Future Directions

Future research could explore the potential biological activities of this compound, as well as optimize its synthesis process. Additionally, the compound could be modified to improve its properties or to create new compounds with potential applications .

Properties

IUPAC Name

2-[2-(3-chloroanilino)-1,3-thiazol-4-yl]-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2S/c1-2-25-17-9-4-3-8-16(17)23-18(24)11-15-12-26-19(22-15)21-14-7-5-6-13(20)10-14/h3-10,12H,2,11H2,1H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNXXKRXOGOWCDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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